molecular formula C18H10Br2ClN B11766007 3,6-Dibromo-9-(4-chlorophenyl)-9H-carbazole

3,6-Dibromo-9-(4-chlorophenyl)-9H-carbazole

Cat. No.: B11766007
M. Wt: 435.5 g/mol
InChI Key: QCYKNGWNYZBVDT-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-(4-chlorophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds that have a wide range of applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine and chlorine atoms in the structure of this compound enhances its reactivity and makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-9-(4-chlorophenyl)-9H-carbazole typically involves the bromination of 9-(4-chlorophenyl)-9H-carbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions often include refluxing the mixture to ensure complete bromination at the 3 and 6 positions of the carbazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-9-(4-chlorophenyl)-9H-carbazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form carbazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced carbazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Scientific Research Applications

3,6-Dibromo-9-(4-chlorophenyl)-9H-carbazole has a wide range of scientific research applications, including:

    Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.

    Materials Science: Utilized in the development of advanced materials with specific electronic, optical, and mechanical properties.

    Chemical Research: Employed as a reagent in various organic synthesis reactions to explore new chemical transformations and reaction mechanisms.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-9-(4-chlorophenyl)-9H-carbazole involves its interaction with molecular targets through its bromine and chlorine substituents. These halogen atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action include:

    Halogen Bonding: Interaction with electron-rich sites on target molecules.

    Electrophilic Substitution: The bromine atoms can act as electrophiles, facilitating substitution reactions with nucleophiles.

    Redox Reactions: The compound can undergo redox reactions, altering its oxidation state and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dibromo-9H-carbazole: Lacks the 4-chlorophenyl substituent, resulting in different reactivity and applications.

    9-(4-Chlorophenyl)-9H-carbazole: Lacks the bromine substituents, affecting its chemical properties and reactivity.

    3,6-Dichloro-9-(4-chlorophenyl)-9H-carbazole:

Uniqueness

3,6-Dibromo-9-(4-chlorophenyl)-9H-carbazole is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and make it a versatile intermediate in various chemical reactions. Its unique structure allows for specific interactions and applications that are not possible with other similar compounds.

Properties

Molecular Formula

C18H10Br2ClN

Molecular Weight

435.5 g/mol

IUPAC Name

3,6-dibromo-9-(4-chlorophenyl)carbazole

InChI

InChI=1S/C18H10Br2ClN/c19-11-1-7-17-15(9-11)16-10-12(20)2-8-18(16)22(17)14-5-3-13(21)4-6-14/h1-10H

InChI Key

QCYKNGWNYZBVDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)Cl

Origin of Product

United States

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